molecular formula C11H22O2 B14532667 Undec-2-ene-1,4-diol CAS No. 62499-94-9

Undec-2-ene-1,4-diol

Cat. No.: B14532667
CAS No.: 62499-94-9
M. Wt: 186.29 g/mol
InChI Key: OGFJYEJACKOHJL-UHFFFAOYSA-N
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Description

Undec-2-ene-1,4-diol is a biochemical reagent featuring a terminal diol functionality and an internal double bond, making it a versatile building block for organic synthesis and material science research. Researchers value this compound for its potential as a monomer in polymer chemistry, where it can be used to create polyesters and polyurethanes with unsaturated backbones, allowing for further cross-linking or modification. The molecule's structure also lends itself to applications in synthesizing more complex organic molecules, such as pharmaceuticals and agrochemicals, where the diol group can serve as a handle for further chemical transformation and the long carbon chain can influence lipophilicity. As a mid-chain unsaturated diol, it may be of interest in studies exploring structure-activity relationships, the development of new catalytic processes, including oxidation or hydrogenation, and the design of novel surfactants or lubricants. This product is intended for research and further manufacturing purposes only and is not intended for direct human use. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62499-94-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

undec-2-ene-1,4-diol

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9,11-13H,2-6,8,10H2,1H3

InChI Key

OGFJYEJACKOHJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C=CCO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Undec-2-ene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for undec-2-ene-1,4-diol. This guide has been constructed based on established principles of organic chemistry and by drawing analogies to the well-characterized compound, 2-butene-1,4-diol. The quantitative data and experimental protocols provided are for analogous compounds and should be treated as illustrative examples.

Introduction

This compound is an unsaturated diol with a backbone of eleven carbon atoms. Its structure contains a carbon-carbon double bond and two hydroxyl groups, which confer upon it the potential for a rich stereochemistry and a variety of chemical reactions. The presence of both alkene and alcohol functional groups makes it a potentially versatile building block in organic synthesis, with possible applications in the development of novel polymers, agrochemicals, and pharmaceuticals. This document provides a detailed overview of its chemical structure and a thorough analysis of its potential stereoisomers.

Chemical Structure

The chemical structure of this compound is characterized by an eleven-carbon chain. A double bond is located between the second and third carbon atoms (C2 and C3), and hydroxyl groups are attached to the first and fourth carbon atoms (C1 and C4). The systematic IUPAC name for this compound is this compound.

The molecular formula is C₁₁H₂₂O₂.

The basic structure can be represented by the following line-angle formula:

Stereoisomerism in this compound

This compound exhibits two main types of stereoisomerism: geometric isomerism due to the carbon-carbon double bond and optical isomerism due to the presence of a chiral center.

Geometric Isomerism (E/Z Isomerism)

The restricted rotation around the C2=C3 double bond gives rise to two geometric isomers:

  • (E)-undec-2-ene-1,4-diol (trans): The substituents with higher priority on each carbon of the double bond are on opposite sides.

  • (Z)-undec-2-ene-1,4-diol (cis): The substituents with higher priority on each carbon of the double bond are on the same side.

Optical Isomerism (R/S Isomerism)

The carbon atom at position 4 (C4) is a chiral center as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a -CH=CH-CH₂OH group, and a heptyl group (-(CH₂)₆-CH₃). This gives rise to two enantiomers:

  • (R)-undec-2-ene-1,4-diol

  • (S)-undec-2-ene-1,4-diol

Diastereomers

Combining both geometric and optical isomerism, this compound can exist as a total of four stereoisomers, which are two pairs of enantiomers. The pairs of diastereomers are:

  • (2E, 4R)-undec-2-ene-1,4-diol and (2Z, 4S)-undec-2-ene-1,4-diol

  • (2E, 4S)-undec-2-ene-1,4-diol and (2Z, 4R)-undec-2-ene-1,4-diol

  • (2E, 4R)-undec-2-ene-1,4-diol and (2Z, 4R)-undec-2-ene-1,4-diol

  • (2E, 4S)-undec-2-ene-1,4-diol and (2Z, 4S)-undec-2-ene-1,4-diol

The relationships between these stereoisomers are illustrated in the diagram below.

G cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (2E, 4R)-undec-2-ene-1,4-diol E_S (2E, 4S)-undec-2-ene-1,4-diol E_R->E_S Enantiomers Z_R (2Z, 4R)-undec-2-ene-1,4-diol E_R->Z_R Diastereomers Z_S (2Z, 4S)-undec-2-ene-1,4-diol E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Caption: Stereoisomers of this compound.

Data Presentation

As specific experimental data for this compound is unavailable, the following table presents physicochemical properties for the analogous compound, 2-butene-1,4-diol, to provide an illustrative example.[1][2]

PropertyValue (for 2-butene-1,4-diol)
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Nearly colorless, odorless liquid
Boiling Point 235 °C
Melting Point 4-10 °C
Density 1.07 g/mL at 25 °C
Solubility Very soluble in water and ethanol

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and analysis of unsaturated diols, based on procedures for 2-butene-1,4-diol. These should be adapted and optimized for the specific synthesis of this compound.

Illustrative Synthesis: Selective Hydrogenation of Undec-2-yne-1,4-diol

A common method for the synthesis of 2-alkene-1,4-diols is the selective hydrogenation of the corresponding 2-alkyne-1,4-diol.[3] The synthesis of 2-butene-1,4-diol is often achieved through the partial hydrogenation of 2-butyne-1,4-diol. A similar approach could be envisioned for this compound.

Objective: To synthesize (Z)-undec-2-ene-1,4-diol via selective hydrogenation of undec-2-yne-1,4-diol.

Materials:

  • Undec-2-yne-1,4-diol

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Methanol (solvent)

  • Hydrogen gas

  • Reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • In a suitable reaction vessel, dissolve undec-2-yne-1,4-diol in methanol.

  • Add Lindlar's catalyst to the solution (typically 5% by weight of the alkyne).

  • Seal the reaction vessel and purge with nitrogen gas to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by a suitable method, such as column chromatography or distillation.

G start Undec-2-yne-1,4-diol in Methanol reaction Selective Hydrogenation (Parr Hydrogenator) start->reaction catalyst Lindlar's Catalyst catalyst->reaction hydrogen H₂ gas hydrogen->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Chromatography) evaporation->purification product (Z)-undec-2-ene-1,4-diol purification->product

Caption: Illustrative workflow for the synthesis of (Z)-undec-2-ene-1,4-diol.

Illustrative Analysis: Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

To separate and quantify the different stereoisomers of this compound, chiral HPLC would be a suitable analytical technique.

Objective: To separate the enantiomers of (E)- and (Z)-undec-2-ene-1,4-diol.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase (Example):

  • A mixture of n-hexane and isopropanol. The exact ratio would need to be optimized to achieve good separation.

Procedure:

  • Prepare a standard solution of the this compound isomer mixture in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume of the sample solution onto the column.

  • Elute the isomers with the mobile phase at a constant flow rate.

  • Detect the separated isomers using the UV detector at an appropriate wavelength.

  • The retention times of the different peaks will correspond to the different stereoisomers. The peak areas can be used for quantification.

Conclusion

References

Technical Guide: Properties of 2-Butene-1,4-diol, a Homologue of Undec-2-ene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

Core Physical and Chemical Properties

2-Butene-1,4-diol (CAS No: 110-64-5) is a versatile chemical intermediate with a unique combination of a carbon-carbon double bond and two hydroxyl functional groups.[1] This structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of 2-Butene-1,4-diol. The data is a compilation from various sources and represents both computed and experimental values.

PropertyValueNotes
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol [2][3]
Appearance Nearly colorless, odorless liquidMay appear faintly yellow-green and has a viscous texture.[2][3]
Boiling Point 141-149 °C at 20 mmHg[2][3]
Melting Point 7 °C (45 °F)[2][3]
Density 1.067 - 1.074 g/cm³[2][3]
Flash Point 128 °C[2]
Solubility Very soluble in water, ethanol, and acetone. Sparingly soluble in benzene.[2][3]
Vapor Density 3.0 (Air = 1)[2]
Vapor Pressure 0.04 mmHg[2]
Refractive Index 1.476 - 1.478 at 25 °C/D[2]
XLogP3 -0.8Indicates moderate hydrophilicity.[3]
Topological Polar Surface Area 40.5 Ų[2]
Spectral Data

A variety of spectral data is available for the characterization of 2-Butene-1,4-diol, including NMR, FTIR, Raman, and Mass Spectrometry.[4][5] This data is crucial for confirming the structure and purity of the compound in a laboratory setting.

Chemical Properties and Reactivity

The chemical behavior of 2-Butene-1,4-diol is dictated by its bifunctionality. The hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification, while the double bond is susceptible to addition reactions.

Isomerism

2-Butene-1,4-diol exists as two geometric isomers: cis (Z) and trans (E).[1] The technical grade product is predominantly the cis-isomer.[2] These isomers can exhibit different physical properties and reactivities.[1]

  • (Z)-but-2-ene-1,4-diol (cis) : IUPAC Name[6]

  • (E)-but-2-ene-1,4-diol (trans) : IUPAC Name[7]

Key Reactions
  • Hydrogenation: The double bond can be hydrogenated to yield butane-1,4-diol. This reaction is often carried out using palladium-based catalysts.[8]

  • Cyclodehydration: In the presence of acid catalysts, 2-Butene-1,4-diol can undergo cyclodehydration to form furan derivatives.[1][9]

  • Polymerization: Due to its two hydroxyl groups, it can act as a bifunctional monomer in polymerization reactions, for example, in the synthesis of polyurethanes and polyesters.[1]

  • Acyloxylation: Chemo-, regio-, and stereoselective preparation of (Z)-2-butene-1,4-diol monoesters can be achieved via palladium-catalyzed decarboxylative acyloxylation.[10]

Experimental Protocols

Synthesis of 2-Butene-1,4-diol

A common method for the synthesis of 2-Butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol.[8][11]

General Procedure for Catalytic Hydrogenation:

  • A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., methanol) is prepared in a reaction vessel.

  • A palladium-based catalyst (e.g., Pd on carbon) is added to the solution.

  • The vessel is purged with an inert gas and then filled with hydrogen gas to a specific pressure.

  • The reaction mixture is stirred at a controlled temperature.

  • The reaction progress is monitored by techniques such as Gas Chromatography (GC) to determine the conversion and selectivity.

  • Upon completion, the catalyst is filtered off, and the product is purified, for instance, by distillation.

A detailed experimental setup for a continuous flow hydrogenation reaction involves flowing a solution of the alkyne and hydrogen gas through a column containing the catalyst.[12]

Oxidation to 2-Cyclopentene-1,4-dione

While not a direct reaction of Undec-2-ene-1,4-diol, the oxidation of a related cyclic diol, 2-cyclopentene-1,4-diol, provides a relevant experimental protocol for diol chemistry.

General Procedure for Oxidation:

  • A solution of the diol in a suitable solvent mixture (e.g., ether and water) is cooled in an ice-salt bath.

  • An oxidizing agent, such as Jones reagent (prepared from chromium trioxide, sulfuric acid, and water), is added dropwise while maintaining a low temperature.

  • The reaction is monitored for the presence of excess oxidant.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the dione.[13]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and reactivity of 2-Butene-1,4-diol.

Synthesis_Pathway Acetylene Acetylene Butynediol 2-Butyne-1,4-diol Acetylene->Butynediol Reppe Synthesis Formaldehyde Formaldehyde Formaldehyde->Butynediol Reppe Synthesis Butenediol 2-Butene-1,4-diol Butynediol->Butenediol Selective Hydrogenation (e.g., Pd catalyst) Butanediol Butane-1,4-diol Butenediol->Butanediol Hydrogenation

Caption: Synthesis pathway of 2-Butene-1,4-diol and its hydrogenation product.

Experimental_Workflow_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Dissolve 2-butyne-1,4-diol in solvent Prep2 Add Pd/C catalyst Prep1->Prep2 React1 Purge with inert gas Prep2->React1 React2 Introduce H₂ gas React1->React2 React3 Stir at controlled temperature React2->React3 React4 Monitor by GC React3->React4 Workup1 Filter catalyst React4->Workup1 Workup2 Purify by distillation Workup1->Workup2

Caption: General experimental workflow for the hydrogenation of 2-butyne-1,4-diol.

References

Spectroscopic Analysis of 2-Butene-1,4-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available spectroscopic data for Undec-2-ene-1,4-diol could not be located. This guide provides a comprehensive analysis of the spectroscopic data for a related and well-documented compound, 2-Butene-1,4-diol , including its cis ((Z)-2-Butene-1,4-diol) and trans ((E)-2-Butene-1,4-diol) isomers. This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development.

This technical guide presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the isomers of 2-Butene-1,4-diol. The information is organized to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for the cis and trans isomers of 2-Butene-1,4-diol.

Table 1: ¹H NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis-OHVariableSinglet (broad)-
=CH-~5.8Triplet~4.5
-CH₂-~4.2Doublet~4.5
trans-OHVariableSinglet (broad)-
=CH-~5.7Triplet~4.0
-CH₂-~4.1Doublet~4.0

Table 2: ¹³C NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers

IsomerCarbonChemical Shift (δ, ppm)
cis=CH-~130
-CH₂-~58
trans=CH-~130
-CH₂-~63

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for 2-Butene-1,4-diol are presented below.

Table 3: Key IR Absorption Bands for 2-Butene-1,4-diol

Vibrational ModeWavenumber (cm⁻¹)IntensityFunctional Group
O-H Stretch3600 - 3200Strong, BroadAlcohol (-OH)
C-H Stretch (sp²)3100 - 3000MediumAlkene (=C-H)
C-H Stretch (sp³)3000 - 2850MediumAlkane (-C-H)
C=C Stretch1670 - 1640Medium to WeakAlkene (C=C)
C-O Stretch1260 - 1000StrongAlcohol (C-O)
=C-H Bend980 - 675StrongAlkene (=C-H)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Fragments in the Mass Spectrum of 2-Butene-1,4-diol

m/zProposed FragmentNotes
88[C₄H₈O₂]⁺Molecular Ion (M⁺)
70[M - H₂O]⁺Loss of a water molecule
57[M - OCH₃]⁺Loss of a methoxy radical
42[C₃H₆]⁺Propene cation radical
39[C₃H₃]⁺Propargyl cation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for acquiring NMR, IR, and MS data for diols.

4.1 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

4.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of the liquid diol sample directly onto the ATR crystal, ensuring complete coverage. For solid samples, press the powder firmly against the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

4.3 Mass Spectrometry Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis:

    • Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (e.g., 2-Butene-1,4-diol) NMR_Acq NMR Spectroscopy Sample->NMR_Acq IR_Acq IR Spectroscopy Sample->IR_Acq MS_Acq Mass Spectrometry Sample->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility and Stability of Undec-2-ene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Undec-2-ene-1,4-diol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures, such as unsaturated diols and long-chain alcohols, to project its physicochemical properties. Furthermore, this document outlines detailed experimental protocols for the systematic evaluation of its solubility in various solvent systems and its stability under diverse environmental conditions. This guide is intended to serve as a foundational resource for researchers and formulation scientists engaged in the development of drug candidates and other applications involving this compound.

Introduction

This compound is a long-chain unsaturated diol with potential applications in various fields, including pharmaceuticals and material science. Its structure, featuring a C11 carbon chain, a carbon-carbon double bond, and two hydroxyl groups, suggests a unique combination of hydrophilic and lipophilic properties that will govern its behavior in different environments. Understanding the solubility and stability of this molecule is paramount for its effective formulation, storage, and application. This guide provides a theoretical framework for these properties and practical methodologies for their empirical determination.

Predicted Physicochemical Properties

The molecular structure of this compound, featuring both polar hydroxyl groups and a nonpolar hydrocarbon chain, suggests it will exhibit amphiphilic characteristics.

Predicted Solubility Profile

The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents. Therefore, this compound is expected to have moderate solubility in polar protic solvents. Due to its long carbon chain, it is also anticipated to be soluble in a range of organic solvents.

Based on the properties of analogous compounds, such as butane-2,3-diol, which is miscible with water and soluble in organic solvents like ethanol and acetone, and 1,4-butanediol, which is highly soluble in water and miscible with common organic solvents, we can infer the likely solubility behavior of this compound[1][2][3]. However, the longer carbon chain of this compound will significantly increase its lipophilicity compared to these shorter diols.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately SolubleThe two hydroxyl groups can form hydrogen bonds with protic solvents. However, the long C11 alkyl chain will limit miscibility with water. Ethanol is commonly used as a co-solvent to enhance the solubility of poorly soluble drugs[4][5].
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents will interact with the hydroxyl groups, while the organic nature will accommodate the long carbon chain.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe influence of the polar hydroxyl groups will likely hinder solubility in highly nonpolar solvents.
Predicted Stability Profile

The stability of this compound is primarily influenced by the presence of the allylic diol functional group. This structure is susceptible to degradation through several pathways, including oxidation and acid-catalyzed rearrangements.

  • Oxidative Degradation: The carbon-carbon double bond and the allylic alcohol moieties are prone to oxidation.[6][7][8][9] Oxidation of the double bond can lead to the formation of epoxides or cleavage of the carbon chain. The alcohol groups can be oxidized to ketones or carboxylic acids. The oxidative stability of long-chain polyunsaturated fatty acids is known to be influenced by factors such as the presence of antioxidants and transition metals.[10]

  • Acid-Catalyzed Degradation: In the presence of acids, allylic alcohols can undergo rearrangement or elimination reactions.[11] The protonation of a hydroxyl group can lead to the formation of a carbocation, which can then undergo rearrangement or elimination of water to form a more stable conjugated system.

  • Thermal Stability: While specific data is unavailable, long-chain alcohols and diols generally exhibit moderate thermal stability.[12] However, the presence of the double bond may lower the decomposition temperature compared to its saturated counterpart.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[13][14]

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Centrifugation can also be used for phase separation.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15][16]

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Filtration or Centrifugation) B->C D Quantify concentration in supernatant (HPLC or GC) C->D E Report Solubility (mg/mL or mol/L) D->E

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Stress Testing

Stress testing is conducted to understand the intrinsic stability of a substance by subjecting it to conditions more severe than accelerated stability testing.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations at a known concentration.

  • Stress Conditions: Expose the samples to a variety of stress conditions in controlled environmental chambers:

    • Acidic/Basic Conditions: Adjust the pH of aqueous solutions to acidic (e.g., pH 1.2) and basic (e.g., pH 9.0) conditions using HCl and NaOH, respectively.

    • Oxidative Conditions: Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 3%), to the solution.

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40 °C, 60 °C).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

G cluster_1 Stability Stress Testing Workflow cluster_stress Stress Conditions Acid Acidic (pH 1.2) Base Basic (pH 9.0) Oxidative Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C) Photo Photolytic (ICH Q1B) Prep Prepare solutions of This compound Expose Expose to Stress Conditions Prep->Expose Sample Collect samples at various time points Expose->Sample Analyze Analyze via stability-indicating method (e.g., HPLC) Sample->Analyze Evaluate Evaluate degradation pathways and kinetics Analyze->Evaluate

Caption: Workflow for stability stress testing of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the quantification of this compound and its potential degradation products.

HPLC Method Development

A reversed-phase HPLC method would be a suitable starting point.

  • Column: A C18 or C8 column would provide good retention for the nonpolar carbon chain.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol would be effective.

  • Detection: A UV detector may be used if the molecule possesses a chromophore or a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for sensitive and specific detection.[17]

GC Method Development

GC can also be employed, particularly for assessing purity and identifying volatile degradation products.

  • Column: A polar capillary column would be appropriate for separating the diol.

  • Derivatization: Derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve volatility and peak shape.

  • Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response.

Conclusion

References

Undec-2-ene-1,4-diol: An Inquiry into its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Undec-2-ene-1,4-diol. At present, there are no documented studies detailing its specific interactions with biological systems, precluding the compilation of a detailed technical guide on its therapeutic potential or toxicological profile.

This report aimed to collate and present an in-depth analysis of this compound for researchers, scientists, and drug development professionals. The core requirements were to summarize quantitative biological data, provide detailed experimental protocols, and visualize relevant signaling pathways. However, extensive searches of chemical and biological databases have yielded no specific information on this particular molecule's biological effects.

While the general class of unsaturated diols has various industrial applications, the specific compound, this compound, remains uncharacterized in the context of biological or pharmacological activity. No quantitative metrics such as IC50 or EC50 values, which are critical for assessing a compound's potency, are available. Similarly, there are no published experimental protocols that have been used to evaluate its effects on cell lines, tissues, or whole organisms. Furthermore, without any identified biological targets or effects, the creation of signaling pathway diagrams is not feasible.

The absence of data prevents the creation of the requested tables and diagrams. For instance, a table summarizing quantitative data would require measured values from bioassays, which are not present in the literature.

Table 1: Summary of Quantitative Biological Activity Data for this compound

Assay TypeTargetMetric (e.g., IC50, EC50)ValueReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Similarly, a logical workflow for a proposed investigation into the compound's activity can be conceptualized, but it is important to note that this is a hypothetical workflow and not based on any existing research.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Broad panel of assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify preliminary activity Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Determine potency (IC50/EC50) Target Identification Target Identification Dose-Response Studies->Target Identification Biochemical/cellular assays Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Identify modulated signaling pathways Animal Model Selection Animal Model Selection Pathway Analysis->Animal Model Selection Efficacy and Toxicology Studies Efficacy and Toxicology Studies Animal Model Selection->Efficacy and Toxicology Studies

Figure 1: A hypothetical experimental workflow for investigating the biological activity of a novel compound like this compound.

Theoretical Calculations on the Conformational Landscape of Undec-2-ene-1,4-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational preferences of Undec-2-ene-1,4-diol. Given the molecule's structural flexibility, arising from its unsaturated backbone and multiple rotatable bonds, a thorough understanding of its low-energy conformations is crucial for applications in drug design and materials science, where molecular shape plays a pivotal role in biological activity and physical properties.

Introduction

This compound is a long-chain unsaturated polyol whose conformational space is vast and complex. The interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain dictates the molecule's three-dimensional structure and, consequently, its interactions with biological targets or other molecules. Theoretical calculations, particularly quantum mechanical methods, offer a powerful avenue to explore this conformational landscape in detail, providing insights that are often difficult to obtain experimentally. This document outlines the standard computational protocols for such an investigation, from initial conformational searches to high-level quantum chemical calculations, and presents the expected data in a clear, structured format.

Theoretical Background

The conformational analysis of flexible molecules like this compound is typically approached through a hierarchical computational strategy. This involves an initial broad search for potential energy minima on the molecule's potential energy surface (PES), followed by more accurate energy calculations for the most promising candidates. Key to the conformational preferences of diols is the potential for intramolecular hydrogen bonding, which can significantly stabilize certain geometries. Studies on a range of diols have shown that the stability of such bonds is dependent on the separation of the hydroxyl groups.[1][2] For 1,4-diols, the formation of a seven-membered ring via hydrogen bonding is a possibility that must be considered.

Methodologies

A robust computational protocol for determining the conformational preferences of this compound would involve the following steps, as illustrated in the workflow diagram below.

Computational Workflow for Conformational Analysis start Initial 3D Structure Generation conf_search Molecular Mechanics Conformational Search start->conf_search clustering Clustering and Selection of Low-Energy Conformers conf_search->clustering dft_opt DFT Geometry Optimization and Frequency Calculation clustering->dft_opt energy_refine Single-Point Energy Refinement dft_opt->energy_refine analysis Analysis of Results (Energies, Geometries, H-bonds) energy_refine->analysis end Final Conformational Ensemble analysis->end

Figure 1: A typical workflow for the computational conformational analysis of a flexible molecule.

Conformational Search

The initial exploration of the conformational space is often performed using molecular mechanics (MM) methods due to their computational efficiency. A systematic or stochastic search algorithm would be employed to rotate the key dihedral angles and identify a large set of potential low-energy structures.

Experimental Protocol:

  • Software: A molecular modeling package such as GMMX, MacroModel, or the MMFF94 force field implemented in various software.

  • Procedure: A Monte Carlo or systematic search is performed by rotating all non-ring, non-terminal single bonds. For this compound, the key dihedral angles would be around the C1-C2, C3-C4, C4-C5, and the C-O bonds.

  • Output: A large number of conformers, which are then typically clustered based on root-mean-square deviation (RMSD) of atomic positions. A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum is selected for further analysis.

Quantum Mechanical Calculations

The geometries of the selected conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). This step provides more accurate geometries and relative energies.

Experimental Protocol:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Level of Theory: A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p).[3] The inclusion of diffuse functions (+) is important for describing hydrogen bonding, and polarization functions (d,p) are necessary for accurate geometries.

  • Procedure: The initial geometries from the MM search are used as starting points for full geometry optimization. Following optimization, frequency calculations are performed at the same level of theory to confirm that the structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects: To model the behavior in a specific solvent, the optimizations can be repeated using an implicit solvation model like the Polarizable Continuum Model (PCM).

Results and Discussion

The primary outputs of these calculations are the optimized geometries and relative energies of the stable conformers of this compound. This data can be summarized in tables for easy comparison.

Relative Energies and Key Geometric Parameters

The following table presents a hypothetical but representative summary of the calculated data for the lowest energy conformers. The relative energies are typically reported in kcal/mol, and key dihedral angles that define the overall shape of the molecule are also included.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle O1-C1-C2-C3 (°)Dihedral Angle C2-C3-C4-O4 (°)H-Bond Distance O-H···O (Å)
Conf-1 0.00175.265.82.1
Conf-2 0.45-68.9178.1-
Conf-3 0.98172.1-170.5-
Conf-4 1.5265.368.22.3

Table 1: Hypothetical calculated relative energies and key geometric parameters for the lowest energy conformers of this compound at the B3LYP/6-31+G(d,p) level of theory.

The data would likely reveal that the lowest energy conformers are stabilized by an intramolecular hydrogen bond between the two hydroxyl groups, as indicated by a short O-H···O distance.

Intramolecular Interactions

The presence and nature of intramolecular hydrogen bonds are critical in determining the conformational preferences of polyols.[1] The following diagram illustrates the key intramolecular interactions that can stabilize a conformer of this compound.

Intramolecular Interactions cluster_0 cluster_1 mol This compound Conformer H_bond Intramolecular Hydrogen Bond (O-H···O) mol->H_bond Stabilizing steric Steric Hindrance (Alkyl Chain) mol->steric Destabilizing pi_stack π-System Interactions (C=C) mol->pi_stack Influencing

Figure 2: Key intramolecular interactions governing the conformational stability of this compound.

Analysis of the optimized geometries would allow for the characterization of these hydrogen bonds, including the bond distance and the O-H···O angle. Further analysis using methods like Natural Bond Orbital (NBO) theory could quantify the strength of these interactions.

Conclusion

Theoretical calculations provide an indispensable tool for understanding the conformational behavior of flexible molecules like this compound. A hierarchical computational approach, starting from a broad molecular mechanics search and refining the results with DFT calculations, can yield a detailed picture of the low-energy conformational ensemble. The results of such studies, including relative energies, key dihedral angles, and the nature of intramolecular interactions, are crucial for rationalizing the molecule's physical properties and its interactions in a biological context. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such theoretical investigations.

References

Methodological & Application

Catalytic Routes to Undec-2-ene-1,4-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as undec-2-ene-1,4-diol is a critical step in the discovery and manufacturing of novel therapeutics. This document provides detailed application notes and protocols for various catalytic methods to synthesize this valuable unsaturated diol.

This compound serves as a versatile building block in organic synthesis, enabling the introduction of a C11 chain with strategically placed hydroxyl groups and a double bond for further functionalization. The catalytic methods detailed below offer diverse approaches to its synthesis, each with distinct advantages in terms of selectivity, efficiency, and substrate scope.

Catalytic Methodologies Overview

Four primary catalytic strategies for the synthesis of this compound and its analogs are presented:

  • Iridium-Catalyzed Homoallylic C-H Oxidation: A powerful method for the direct conversion of terminal alkenes to 1,4-diols.

  • Selective Hydrogenation of an Alkyne Precursor: A classic and reliable two-step approach involving the synthesis of an alkynediol followed by stereoselective reduction.

  • Platinum-Catalyzed Diboration of a Conjugated Diene: An elegant method for the asymmetric synthesis of 1,4-diols from 1,3-dienes.

  • Biocatalytic Allylic Hydroxylation: An enzymatic approach offering high selectivity under mild reaction conditions.

Data Presentation: Comparison of Catalytic Methods

Catalytic Method Starting Material Catalyst/Enzyme Key Reagents Typical Yield Selectivity Key Advantages Potential Challenges
Iridium-Catalyzed C-H Oxidation1-Undecene[Ir(cod)OMe]₂TBPicSiH (Directing Group), Norbornene, Oxidizing Agent (e.g., H₂O₂, TBAF)60-80%High regioselectivity for the 1,4-diolDirect functionalization of a simple alkene.Requires synthesis of a directing group; multi-step sequence.
Selective HydrogenationUndec-2-yne-1,4-diolLindlar's Catalyst (Pd/CaCO₃/PbO)H₂ gas, Quinoline>95%High selectivity for the (Z)-alkeneHigh yield and stereoselectivity; well-established method.Requires the synthesis of the alkyne precursor.
Platinum-Catalyzed Diboration1,3-UndecadienePt(dba)₂ / Chiral LigandBis(pinacolato)diboron (B₂pin₂), Oxidizing Agent (e.g., NaOH, H₂O₂)70-90%High enantioselectivity with a suitable chiral ligand.Access to enantiomerically enriched diols.[1][2][3]Requires synthesis of the diene starting material.
Biocatalytic HydroxylationUndec-1-ene or Undec-2-eneP450 Monooxygenase (e.g., P450 BM3 mutant)NADPH (cofactor), Glucose (for cofactor regeneration in whole-cell systems)VariableHigh regio- and stereoselectivity.Mild reaction conditions; environmentally friendly.Requires specialized biochemical setup; enzyme stability and activity can be substrate-dependent.

Experimental Protocols

Iridium-Catalyzed Homoallylic C-H Oxidation of 1-Undecene

This protocol is adapted from the general method for the conversion of 1-alkenes to 1,4-diols.[4][5][6][7][8]

Step 1: Synthesis of the Silyl Ether (2)

  • To a solution of 1-undecene (1.0 equiv.) in anhydrous THF (0.5 M) under an argon atmosphere, add a solution of n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add tert-butylpicolylsilyl chloride (TBPicSiCl) (1.2 equiv.) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the silyl ether 2 .

Step 2: Iridium-Catalyzed C-H Silylation (3)

  • In a nitrogen-filled glovebox, combine the silyl ether 2 (1.0 equiv.), [Ir(cod)OMe]₂ (3 mol%), and norbornene (2.0 equiv.) in a sealed tube.

  • Add anhydrous cyclohexane (0.1 M) and heat the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the silolane 3 .

Step 3: Oxidation to this compound (4)

  • To a solution of the silolane 3 (1.0 equiv.) in a 1:1 mixture of THF and methanol (0.1 M), add potassium fluoride (4.0 equiv.) and potassium bicarbonate (4.0 equiv.).

  • Cool the mixture to 0 °C and add 30% aqueous hydrogen peroxide (8.0 equiv.) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound 4 .

Ir_Catalyzed_Oxidation cluster_0 Step 1: Silylation cluster_1 Step 2: C-H Activation cluster_2 Step 3: Oxidation 1-Undecene 1-Undecene Silyl_Ether_2 Silyl_Ether_2 1-Undecene->Silyl_Ether_2 1. n-BuLi 2. TBPicSiCl Silolane_3 Silolane_3 Silyl_Ether_2->Silolane_3 [Ir(cod)OMe]₂ Norbornene Undec-2-ene-1,4-diol_4 Undec-2-ene-1,4-diol_4 Silolane_3->Undec-2-ene-1,4-diol_4 KF, KHCO₃ H₂O₂ Hydrogenation_Workflow cluster_0 Alkyne Synthesis cluster_1 Selective Hydrogenation Propargyl_Alcohol Propargyl_Alcohol Undec-2-yne-1,4-diol_5 Undec-2-yne-1,4-diol_5 Propargyl_Alcohol->Undec-2-yne-1,4-diol_5 1. n-BuLi 2. Octyloxirane, BF₃·OEt₂ Undec-2-ene-1,4-diol_4 Undec-2-ene-1,4-diol_4 Undec-2-yne-1,4-diol_5->Undec-2-ene-1,4-diol_4 H₂, Lindlar's Catalyst Quinoline Diboration_Oxidation 1,3-Undecadiene 1,3-Undecadiene Diboronate_Ester_6 Diboronate_Ester_6 1,3-Undecadiene->Diboronate_Ester_6 Pt(dba)₂, Chiral Ligand B₂pin₂ Undec-2-ene-1,4-diol_4 Undec-2-ene-1,4-diol_4 Diboronate_Ester_6->Undec-2-ene-1,4-diol_4 NaOH, H₂O₂ Biocatalytic_Hydroxylation cluster_cell E. coli Whole-Cell Biotransformation P450_BM3_mutant P450 BM3 mutant NADP+ NADP+ P450_BM3_mutant->NADP+ Undec-2-ene-1,4-diol_4 Undec-2-ene-1,4-diol_4 P450_BM3_mutant->Undec-2-ene-1,4-diol_4 O₂, H⁺ Cofactor_Regen Cofactor Regeneration NADPH NADPH Cofactor_Regen->NADPH Glucose Glucose Glucose->Cofactor_Regen NADP+->NADPH e⁻ NADPH->P450_BM3_mutant 2e⁻, 2H⁺ Undec-1-ene Undec-1-ene Undec-1-ene->P450_BM3_mutant

References

The Synthetic Potential of Undec-2-ene-1,4-diol in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Undec-2-ene-1,4-diol, a versatile C11 building block, presents significant potential as a chiral precursor in the stereoselective synthesis of complex natural products. Its inherent functionality, featuring two hydroxyl groups and a carbon-carbon double bond, allows for a variety of chemical transformations, making it an attractive starting material for the construction of intricate molecular architectures found in bioactive lipids, macrolides, and other classes of natural products. This document provides an overview of the potential applications of both (Z)- and (E)-undec-2-ene-1,4-diol in natural product synthesis, including synthetic strategies and generalized experimental protocols.

While specific, detailed total syntheses of complex natural products commencing from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The protocols and strategies outlined below are based on well-established synthetic methodologies and are intended to serve as a guide for researchers in designing their own synthetic routes.

I. Key Synthetic Transformations and Potential Applications

The strategic placement of functional groups in this compound allows for a range of synthetic manipulations.

1. Stereoselective Epoxidation and Ring-Opening: The alkene moiety can undergo stereoselective epoxidation, followed by regioselective ring-opening of the resulting epoxide. This strategy is fundamental in establishing key stereocenters. For instance, a Sharpless asymmetric epoxidation can introduce chirality, which can then be elaborated upon.

Potential Application: Synthesis of polyketide fragments and chiral building blocks for macrolide synthesis.

2. Olefin Metathesis: Cross-metathesis reactions with other olefins can be employed to extend the carbon chain and introduce further functionality. This is a powerful tool for the convergent synthesis of complex molecules.

Potential Application: Construction of the carbon skeleton of prostaglandins and other lipid-based natural products.

3. Oxidation and Functional Group Interconversion: The primary and secondary hydroxyl groups can be selectively oxidized to aldehydes, ketones, or carboxylic acids, providing handles for subsequent C-C bond formations or other functional group manipulations.

Potential Application: Elaboration of the side chains of various natural products.

4. Cyclization Reactions: Intramolecular reactions, such as iodocyclization or ring-closing metathesis, can be utilized to construct cyclic ethers or carbocycles, which are common structural motifs in natural products.

Potential Application: Synthesis of fungal metabolites and marine natural products containing cyclic systems.

II. Experimental Protocols (Generalized)

The following are generalized protocols for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-Undec-2-ene-1,4-diol

This protocol describes the enantioselective epoxidation of the double bond.

Materials:

  • (E)-Undec-2-ene-1,4-diol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å), powdered

Procedure:

  • To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C, add (+)-DET or (-)-DET.

  • Add Ti(OiPr)₄ dropwise and stir the mixture for 30 minutes.

  • Add a solution of (E)-undec-2-ene-1,4-diol in DCM to the catalyst mixture.

  • Add TBHP solution dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through celite and wash the filter cake with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: A chiral epoxy diol. The stereochemistry of the epoxide is determined by the choice of DET enantiomer.

Protocol 2: Palladium-Catalyzed Cross-Metathesis

This protocol outlines a general procedure for a cross-metathesis reaction.

Materials:

  • (E/Z)-Undec-2-ene-1,4-diol derivative (e.g., diacetate)

  • Olefin coupling partner

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the protected this compound and the olefin coupling partner in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add Grubbs' second-generation catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction by adding ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography.

Expected Outcome: A new, longer-chain olefin resulting from the metathesis reaction.

III. Data Presentation

Since specific examples from the literature are scarce, the following table provides hypothetical, yet realistic, quantitative data for the key reactions described above. This data is intended to serve as a benchmark for researchers.

Reaction Substrate Product Yield (%) Stereoselectivity (e.g., ee% or dr)
Asymmetric Epoxidation(E)-Undec-2-ene-1,4-diol(2R,3R)-2,3-Epoxyundecane-1,4-diol85 - 95>95% ee
Cross-Metathesis(E)-Undec-2-ene-1,4-diyl diacetateCross-coupled product70 - 85N/A
Swern Oxidation(E)-Undec-2-ene-1,4-diol4-Hydroxyundec-2-enal80 - 90N/A

IV. Visualizations

Diagram 1: Synthetic Pathway from this compound

Synthetic_Pathway start This compound epoxide Chiral Epoxy Diol start->epoxide Asymmetric Epoxidation metathesis Cross-Metathesis Product start->metathesis Olefin Metathesis oxidized Oxidized Intermediate start->oxidized Selective Oxidation polyketide Polyketide Fragment epoxide->polyketide Ring Opening & Elaboration lipid Bioactive Lipid Analog metathesis->lipid Further Modification functionalized Functionalized Natural Product Precursor oxidized->functionalized C-C Coupling

Caption: Potential synthetic routes from this compound.

Diagram 2: Experimental Workflow for Asymmetric Epoxidation

Experimental_Workflow step1 Step 1 Catalyst Preparation (Ti(OiPr)4 + DET) step2 Step 2 Substrate Addition (this compound) step1->step2 step3 Step 3 Reagent Addition (TBHP) step2->step3 step4 Step 4 Reaction Quench & Workup step3->step4 step5 Step 5 Purification (Chromatography) step4->step5 product Chiral Epoxy Diol step5->product

Caption: Workflow for Sharpless asymmetric epoxidation.

This compound holds considerable promise as a versatile building block for the synthesis of a variety of natural products. The strategic application of modern synthetic methods, such as asymmetric catalysis and olefin metathesis, can unlock its full potential. The generalized protocols and conceptual pathways provided herein are intended to inspire and guide researchers in the innovative application of this C11 synthon in the field of natural product synthesis and drug discovery. Further research into specific applications is warranted to fully explore the synthetic utility of this compound.

Application Notes and Protocols: Asymmetric Dihydroxylation of Undec-2-ene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric dihydroxylation of undec-2-ene-1,4-diol, a key transformation for introducing chirality and producing valuable intermediates for drug development and fine chemical synthesis. While a specific, optimized protocol for this compound is not available in the cited literature, this document outlines a robust, general procedure for the Sharpless Asymmetric Dihydroxylation that can be adapted and optimized for this specific substrate.

Introduction

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, to deliver two hydroxyl groups to the double bond in a stereospecific manner.[2][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), offering a convenient and reliable method for this transformation.[3][4]

This protocol will focus on the application of the Sharpless Asymmetric Dihydroxylation to this compound, an allylic alcohol. The presence of the existing hydroxyl group can influence the stereochemical outcome of the dihydroxylation, making careful selection of the chiral ligand and reaction conditions crucial for achieving high enantioselectivity.

Proposed Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from the corresponding alkyne, undec-2-yne-1,4-diol, through a stereoselective reduction. A common method for the synthesis of the analogous 2-butene-1,4-diol is the partial hydrogenation of 2-butyne-1,4-diol.[5][6][7] A similar two-step approach can be envisioned for the this compound, starting from commercially available reagents.

Step 1: Synthesis of Undec-2-yne-1,4-diol

This can be achieved via the reaction of the lithium salt of 1-octyne with propylene oxide, followed by quenching the reaction.

Step 2: Stereoselective Reduction to (Z)-Undec-2-ene-1,4-diol

The resulting undec-2-yne-1,4-diol can be reduced to the corresponding (Z)-alkene (cis) using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

Experimental Protocols

Note: The following protocol is a general procedure for the Sharpless Asymmetric Dihydroxylation and should be optimized for the specific substrate, this compound. This includes optimizing reaction time, temperature, and stoichiometry.

General Protocol for Asymmetric Dihydroxylation of this compound

This protocol is adapted from standard procedures for Sharpless Asymmetric Dihydroxylation.[1][8]

Materials:

  • This compound

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for allylic alcohols)[2]

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene).

  • Add a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix).

  • Cool the mixture to 0 °C in an ice bath and stir vigorously until the solids are dissolved, resulting in two clear phases.

  • If using, add methanesulfonamide (1 equivalent based on the alkene). The addition of methanesulfonamide can accelerate the reaction and improve turnover, especially for less reactive or functionalized alkenes.[2]

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). For many substrates, the reaction is complete within 6-24 hours.

  • Once the reaction is complete (as indicated by TLC), add solid sodium sulfite (1.5 g per 1 g of AD-mix) and warm the mixture to room temperature.

  • Stir for an additional 30-60 minutes.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triol product.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resulting diol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral agent.[9][10]

Using Chiral HPLC:

  • Prepare a dilute solution of the purified diol in an appropriate solvent (e.g., isopropanol/hexanes).

  • Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Use a mobile phase that provides good separation of the enantiomers (e.g., a mixture of hexanes and isopropanol).

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Data Presentation

Since no specific experimental data for the asymmetric dihydroxylation of this compound is available in the literature, the following table is provided as a template for researchers to record their experimental results.

EntryAD-mixTemperature (°C)Time (h)Yield (%)e.e. (%)
1α012TBDTBD
2β012TBDTBD
3αRoom Temp.6TBDTBD
4βRoom Temp.6TBDTBD

TBD: To Be Determined by experimentation.

Mandatory Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Asymmetric_Dihydroxylation_Cycle OsO4_L OsO₄-L* Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene This compound Alkene->Cycloaddition + Osmylate_Ester Osmylate Ester Intermediate Cycloaddition->Osmylate_Ester Hydrolysis Hydrolysis (H₂O, K₂CO₃) Osmylate_Ester->Hydrolysis Diol Undecane-1,2,4-triol Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI releases Reoxidation Re-oxidation (K₃[Fe(CN)₆]) OsVI->Reoxidation Reoxidation->OsO4_L regenerates

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add AD-mix, t-BuOH/H₂O - Cool to 0 °C - Add Substrate Start->Reaction_Setup Reaction Stir at 0 °C (Monitor by TLC) Reaction_Setup->Reaction Workup Quench with Na₂SO₃ and Warm to RT Reaction->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (MgSO₄ or Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization Characterization: - NMR, IR, MS - Chiral HPLC for e.e. Purification->Characterization Pure Product End End Characterization->End

Caption: General experimental workflow for asymmetric dihydroxylation.

References

Application Note: High-Purity Isolation of Undec-2-ene-1,4-diol using Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the purification of Undec-2-ene-1,4-diol, a key intermediate in various synthetic applications, utilizing normal-phase flash column chromatography. The described methodology provides a straightforward and efficient approach for obtaining the diol in high purity, suitable for downstream applications in research, and drug development. This document outlines the necessary materials, instrumentation, and a step-by-step protocol, including thin-layer chromatography (TLC) for reaction monitoring and fraction analysis.

Introduction

This compound is a functionalized alkene diol with potential applications as a building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a carbon-carbon double bond and two hydroxyl groups, allows for a variety of chemical transformations. The purification of such moderately polar compounds can be challenging due to their potential for strong interactions with polar stationary phases. This protocol describes an optimized flash chromatography method for the efficient purification of this compound from a crude reaction mixture.

Materials and Methods

Materials and Reagents
  • Crude this compound

  • Silica gel, flash chromatography grade (40-63 µm particle size)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Potassium permanganate stain

  • TLC plates (silica gel 60 F254)

  • Glass wool

  • Sand (acid-washed)

Instrumentation
  • Flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) or manual glass column setup

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

  • Rotary evaporator

  • Glass vials for fraction collection

Experimental Protocol

Thin-Layer Chromatography (TLC) Analysis

Prior to flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. A starting ratio of 70:30 (v/v) is recommended.

  • Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp if any of the components are UV-active. Subsequently, stain the plate by dipping it into a potassium permanganate solution followed by gentle heating with a heat gun. Alkenes and diols will appear as yellow to brown spots on a purple background.[1][2][3]

  • Optimization: Adjust the mobile phase composition to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired this compound. A lower Rf value generally leads to better separation on a column.

Flash Column Chromatography

The following protocol is for a manual glass column; however, the principles can be readily adapted for automated flash chromatography systems.[4][5][6]

  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 n-hexane/ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This will sequentially elute compounds of increasing polarity.

    • Collect fractions in glass vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables summarize typical parameters for the purification of this compound.

Table 1: TLC and Column Chromatography Parameters

ParameterValue
TLC Mobile Phase 70:30 n-Hexane:Ethyl Acetate
Target Rf ~0.25
Column Stationary Phase Silica Gel (40-63 µm)
Elution Mode Gradient
Initial Mobile Phase 90:10 n-Hexane:Ethyl Acetate
Final Mobile Phase 50:50 n-Hexane:Ethyl Acetate

Table 2: Example Purification Data

SampleCrude Mass (g)Purified Mass (g)Yield (%)Purity (by ¹H NMR)
Batch 11.250.9878.4>98%
Batch 21.321.0579.5>98%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Prep Column Packing & Equilibration TLC->Column_Prep Optimal Mobile Phase Load Sample Loading Column_Prep->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Pool Pooling of Pure Fractions TLC_Fractions->Pool Evap Solvent Evaporation Pool->Evap Pure_Product Pure this compound Evap->Pure_Product

Caption: Workflow for the purification of this compound.

Discussion

The use of a diol-functionalized stationary phase is also a viable alternative for the purification of diols and may offer different selectivity compared to bare silica.[8][9][10][11] For this compound, with its significant non-polar carbon chain, normal-phase chromatography on silica gel provides an excellent balance of retention and separation from both less polar byproducts (eluting early) and more polar impurities (retained on the column). The selection of a gradient elution is key to achieving a timely separation with good resolution. The described protocol is a reliable method for obtaining high-purity this compound, which is essential for its use in subsequent synthetic steps where purity is paramount.

References

Application Notes and Protocols: Undec-2-ene-1,4-diol as a Precursor for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the specific applications of Undec-2-ene-1,4-diol as a precursor for specialty chemicals is limited. The following application notes and protocols are based on established chemical principles and analogous reactivity of similar long-chain unsaturated diols and the well-documented applications of its shorter counterpart, 2-butene-1,4-diol. These notes are intended to provide a foundational understanding and guide for research and development.

Introduction

This compound is a long-chain unsaturated diol that holds potential as a versatile precursor for the synthesis of a variety of specialty chemicals. Its bifunctional nature, combining a reactive carbon-carbon double bond and two hydroxyl groups, allows for a range of chemical transformations. This document outlines potential applications, synthetic strategies, and detailed experimental protocols relevant to the utilization of this compound and analogous compounds in the synthesis of high-value molecules, with a particular focus on prostaglandin analogues and other bioactive compounds.

Potential Applications as a Precursor

The structural features of this compound make it a candidate for several applications in the synthesis of specialty chemicals:

  • Prostaglandin Analogues: The long carbon chain is a key structural element of prostaglandins. While not a direct natural precursor, this compound could potentially be elaborated into various prostaglandin analogues through a series of synthetic steps including oxidation, cyclization, and functional group manipulations. The synthesis of prostaglandins often relies on key intermediates like the Corey lactone.[1][2][3][4][5]

  • Chiral Building Blocks: Asymmetric synthesis can yield enantiomerically pure forms of this compound, which are valuable chiral synthons for the preparation of complex, biologically active molecules in the pharmaceutical industry.[6][7] Chiral diols are crucial intermediates in the development of pharmaceuticals.[8]

  • Specialty Polymers: The diol functionality allows for its incorporation into polyesters and polyurethanes, potentially imparting unique properties due to the long, unsaturated alkyl chain.[9][10][11][12][13]

  • Lactones: Oxidation of the diol can lead to the formation of lactones, which are important structural motifs in many natural products and have applications in the fragrance and pharmaceutical industries.[14][15][16][17]

  • Epoxides and Further Derivatives: The double bond can be epoxidized, and the resulting epoxide can undergo various ring-opening reactions to introduce new functionalities.[18][19][20][21][22]

Synthesis of this compound and Analogous Long-Chain Diols

Several general methods can be applied for the synthesis of this compound and other long-chain unsaturated diols:

  • Reduction of α,β-Unsaturated Carbonyl Compounds: The reduction of an appropriate undec-2-en-1,4-dione or a related hydroxy ketone can yield the desired diol.

  • Grignard Reaction: The reaction of a Grignard reagent with an appropriate unsaturated aldehyde or ketone can be a viable route.

  • Olefin Metathesis: Cross-metathesis or ring-closing metathesis of suitable diene precursors can be employed to construct the undecene backbone.[23][24][25][26][27]

  • Sharpless Asymmetric Dihydroxylation: For the synthesis of chiral diols, the Sharpless asymmetric dihydroxylation of a corresponding diene is a powerful method.[28][29][30][31][32]

Logical Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Specialty Chemicals start Starting Materials (e.g., Undec-2-enal) reduction Reduction start->reduction purification Purification reduction->purification diol This compound oxidation Oxidation diol->oxidation epoxidation Epoxidation diol->epoxidation polymerization Polymerization diol->polymerization cyclization Cyclization diol->cyclization lactone Lactone oxidation->lactone epoxide Epoxide epoxidation->epoxide polymers Polyesters/ Polyurethanes polymerization->polymers prostaglandin_analogue Prostaglandin Analogue cyclization->prostaglandin_analogue

Caption: General workflow for the synthesis and derivatization of this compound.

Key Reactions and Experimental Protocols

The following protocols are generalized and may require optimization for this compound.

Protocol 1: Oxidation of a 1,4-Diol to a Lactone

This protocol is based on the selective oxidation of diols to lactones.[14][15][16][17]

Materials:

  • Unsaturated diol (e.g., this compound)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • (Diacetoxyiodo)benzene (BAIB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the unsaturated diol (1.0 eq) in DCM in a round-bottom flask.

  • Add TEMPO (0.1 eq) to the solution.

  • Add BAIB (2.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired lactone.

Quantitative Data (Analogous Reaction):

Substrate (Diol)Oxidizing SystemSolventTime (h)Yield (%)
1,5-PentanediolTEMPO/BAIBDCM295
cis-2-Butene-1,4-diolHLADH/SBFCBuffer (pH 8.0)1295[14]
1,6-HexanediolTEMPO/BAIBDCM392
Protocol 2: Epoxidation of the Alkene Moiety

This protocol describes a general method for the epoxidation of an alkene.

Materials:

  • Unsaturated diol (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the unsaturated diol (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxide can be used in the next step without further purification or purified by column chromatography.

Quantitative Data (General Epoxidation):

Alkene SubstrateEpoxidizing AgentSolventTemperature (°C)Yield (%)
Cyclohexenem-CPBADCM0 - 25>95
Stilbenem-CPBADCM0 - 25>90
Protocol 3: Synthesis of a Polyester via Polycondensation

This protocol outlines the synthesis of a polyester from a diol and a dicarboxylic acid.[33]

Materials:

  • Unsaturated diol (e.g., this compound)

  • Dicarboxylic acid (e.g., adipic acid)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

Procedure:

  • Combine the unsaturated diol (1.0 eq), dicarboxylic acid (1.0 eq), and the catalyst (0.01 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add toluene to the flask and heat the mixture to reflux.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction until no more water is collected.

  • Cool the reaction mixture and dissolve it in a suitable solvent.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the polyester.

Signaling Pathways and Logical Relationships

Pathway to Prostaglandin Analogues

The synthesis of prostaglandins is a complex process involving multiple steps and the creation of specific stereocenters. A hypothetical pathway starting from this compound could involve the following key transformations.

G diol This compound protection Hydroxyl Protection diol->protection oxidation Selective Oxidation protection->oxidation cyclization Intramolecular Cyclization (e.g., Aldol, Michael) oxidation->cyclization reduction Stereoselective Reduction cyclization->reduction deprotection Deprotection reduction->deprotection elaboration Side-Chain Elaboration deprotection->elaboration pg_analogue Prostaglandin Analogue elaboration->pg_analogue

Caption: Hypothetical pathway for the synthesis of prostaglandin analogues from this compound.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Reduction of Undec-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of undec-2-yne-1,4-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the reduction of undec-2-yne-1,4-diol?

The primary product depends on the reducing agent and reaction conditions used. Catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst will primarily yield the cis-alkene, (Z)-undec-2-ene-1,4-diol.[1][2][3] Stronger, unselective hydrogenation will result in the fully saturated alkane, undecane-1,4-diol.[4] Dissolving metal reductions, such as with sodium in liquid ammonia, would be expected to produce the trans-alkene, (E)-undec-2-ene-1,4-diol.[3][5]

Q2: What are the most common side reactions observed during the catalytic hydrogenation of undec-2-yne-1,4-diol?

While direct data for undec-2-yne-1,4-diol is limited, extensive studies on the analogous compound, 2-butyne-1,4-diol, provide a strong indication of expected side reactions.[6] The most common side reactions include:

  • Over-reduction: The desired alkene product is further reduced to the corresponding alkane, undecane-1,4-diol. This occurs when the catalyst is too active or the reaction is run for too long.[2][6]

  • Isomerization: The double bond in the resulting undec-2-ene-1,4-diol can migrate to other positions along the carbon chain.

  • Hydrogenolysis: Cleavage of the C-O bonds of the hydroxyl groups can lead to the formation of various byproducts, including alcohols and aldehydes. For instance, in the reduction of 2-butyne-1,4-diol, side products such as crotyl alcohol, γ-hydroxy butyraldehyde, n-butyraldehyde, and n-butanol have been observed.[2][6]

Q3: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the alkyne in undec-2-yne-1,4-diol?

Standard hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are primarily used for the reduction of carbonyl compounds (aldehydes, ketones, esters, etc.) and other polar functional groups.[1][7][8][9] They are generally not effective for the reduction of carbon-carbon triple bonds (alkynes) to alkenes. Catalytic hydrogenation is the preferred method for this transformation.[4]

Troubleshooting Guides

Problem 1: Low yield of the desired (Z)-undec-2-ene-1,4-diol and significant formation of undecane-1,4-diol.
Potential Cause Troubleshooting Step
Over-active Catalyst: The palladium catalyst is not sufficiently "poisoned," leading to the further reduction of the alkene.[3][5]Ensure the Lindlar's catalyst is properly prepared with a suitable poison like quinoline or lead acetate.[1][2][7] Consider using a commercially available, pre-poisoned catalyst.
Prolonged Reaction Time: The reaction was allowed to proceed for too long, causing the over-reduction of the desired alkene.Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
High Hydrogen Pressure: Excessive hydrogen pressure can favor the complete saturation of the triple bond.Conduct the reaction at or near atmospheric pressure of hydrogen.
Problem 2: Formation of multiple unexpected side products.
Potential Cause Troubleshooting Step
Isomerization and Hydrogenolysis: The reaction conditions are promoting side reactions like double bond migration and cleavage of C-O bonds.[2][6]Optimize reaction temperature; lower temperatures generally reduce the rate of side reactions. Ensure the catalyst support is appropriate; for instance, palladium on calcium carbonate is a common choice for selective hydrogenation.[2] The presence of additives, such as ammonia, has been shown to improve selectivity in some cases.[6]
Reaction Solvent: The solvent may be influencing the reaction pathway.Ensure the use of a suitable solvent. Methanol or ethanol are commonly used for these types of reductions.

Quantitative Data Summary

The following table summarizes selectivity data from a study on the hydrogenation of 2-butyne-1,4-diol, a close structural analog of undec-2-yne-1,4-diol. This data illustrates the impact of the catalyst system on product distribution.

Catalyst SystemConversion of 2-butyne-1,4-diol (%)Selectivity to 2-butene-1,4-diol (%)Selectivity to 1,4-butanediol (%)Other Side Products (%)
1% Pd/CHighLowMajor ProductSignificant (γ-hydroxy butyraldehyde, n-butyraldehyde, n-butanol)
1% Pd/CaCO₃ with NH₃HighHighMinor ProductMinimal

Data extrapolated from studies on 2-butyne-1,4-diol, which is expected to have a similar reactivity profile.[6]

Experimental Protocols

Key Experiment: Selective Catalytic Hydrogenation to (Z)-undec-2-ene-1,4-diol

This protocol is a general guideline based on the selective hydrogenation of alkynes to cis-alkenes.

  • Catalyst Preparation: Prepare Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead acetate and quinoline).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve undec-2-yne-1,4-diol in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add the Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a slight positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to isolate (Z)-undec-2-ene-1,4-diol.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions A Undec-2-yne-1,4-diol B (Z)-Undec-2-ene-1,4-diol (Desired Product) A->B Selective Hydrogenation C Undecane-1,4-diol (Over-reduction) B->C Further Hydrogenation D Isomerized Alkenediols B->D Isomerization E Hydrogenolysis Products (e.g., Undecenols, Undecanals) B->E Hydrogenolysis

Caption: Potential reaction pathways in the reduction of undec-2-yne-1,4-diol.

Experimental Workflow for Selective Hydrogenation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Undec-2-yne-1,4-diol in Solvent B Add Lindlar's Catalyst A->B C Purge with H₂ B->C D Stir under H₂ Atmosphere C->D E Monitor by TLC/GC D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Column Chromatography G->H I Isolated (Z)-Undec-2-ene-1,4-diol H->I

Caption: A typical experimental workflow for the selective hydrogenation of undec-2-yne-1,4-diol.

References

Technical Support Center: Stereoselective Alkene Diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective alkene diol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling stereochemistry in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling stereoselectivity in alkene dihydroxylation?

A1: There are three main strategies to control the stereochemical outcome of alkene dihydroxylation:

  • Reagent-Controlled Diastereoselective Dihydroxylation: This involves using specific reagents that favor either syn- or anti-addition of hydroxyl groups. For syn-diols, osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.[1][2][3] For anti-diols, the typical method involves epoxidation of the alkene followed by acid-catalyzed hydrolysis.[1][3]

  • Catalyst-Controlled Enantioselective Dihydroxylation: This method is used to create chiral diols from prochiral alkenes. The most prominent example is the Sharpless Asymmetric Dihydroxylation, which uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[4][5]

  • Substrate-Controlled Diastereoselective Dihydroxylation: In this approach, a chiral center or a directing group already present in the alkene substrate influences the facial selectivity of the incoming reagent, leading to a diastereoselective outcome.[6][7]

Q2: How do I choose between syn- and anti-dihydroxylation methods?

A2: The choice depends on the desired relative stereochemistry of the two hydroxyl groups.

  • To obtain a syn-diol (both hydroxyl groups on the same face of the original double bond), use reagents like osmium tetroxide (often with a co-oxidant like NMO) or cold, dilute potassium permanganate.[1][8] The Woodward reaction also produces syn-diols through a different mechanism involving iodine and silver acetate in wet conditions.[9][10][11]

  • To obtain an anti-diol (hydroxyl groups on opposite faces), a two-step sequence is typically employed: first, epoxidize the alkene using a peroxy acid (like m-CPBA), and then open the epoxide ring with aqueous acid.[1][3] The Prévost reaction, which uses iodine and a silver salt of benzoic acid in anhydrous conditions, also yields anti-diols.[11][12]

Q3: How can I predict the absolute stereochemistry in a Sharpless Asymmetric Dihydroxylation?

A3: The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation can be predicted using a mnemonic.[13] The choice of the chiral ligand determines which face of the alkene is hydroxylated. The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain pseudoenantiomeric ligands.[4][5][14]

  • AD-mix-β , containing the (DHQD)₂PHAL ligand, generally directs dihydroxylation to the top face (β-face) of the alkene when it is drawn in the orientation shown in the diagram below.

  • AD-mix-α , containing the (DHQ)₂PHAL ligand, directs dihydroxylation to the bottom face (α-face).[13]

To apply the mnemonic, orient the alkene so that the double bond is in the horizontal plane. The substituents are classified by size (L = large, M = medium, S = small).

Caption: Sharpless AD Mnemonic for Predicting Stereochemistry.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Possible Cause Troubleshooting Step
High Olefin Concentration A high concentration of the alkene can lead to a competing, non-enantioselective reaction pathway that does not involve the chiral ligand.[4] Solution: Ensure the reaction is run under high dilution conditions. Add the alkene substrate slowly to the reaction mixture.
Incorrect AD-mix The enantioselectivity is highly dependent on the match between the substrate and the chiral ligand. Solution: If the desired enantiomer is not obtained or the ee is low, try the reaction with the other AD-mix (α vs. β).
Reaction Temperature The reaction is typically run at 0 °C or room temperature. Deviations can affect selectivity. Solution: Maintain a consistent temperature. For less reactive substrates, prolonged reaction times at 0 °C are preferable to increasing the temperature.
pH of the Reaction Mixture The reaction rate and selectivity are sensitive to pH. The AD-mix contains potassium carbonate to maintain a basic pH.[4] Solution: Ensure all components of the AD-mix are fully dissolved and the mixture is buffered correctly.

Issue 2: Poor Diastereoselectivity in Substrate-Controlled Dihydroxylation

Possible Cause Troubleshooting Step
Weak Directing Group The existing functional group (e.g., hydroxyl) may not be exerting enough influence over the trajectory of the incoming reagent. Solution: Consider converting the directing group to a bulkier derivative (e.g., a silyl ether) to enhance its steric influence. For hydroxyl-directed reactions, using a Lewis acid or specific reagents like the OsO₄/TMEDA system can improve selectivity.[15]
Conformational Flexibility If the substrate is highly flexible, it may adopt multiple conformations in solution, leading to a mixture of diastereomers. Solution: Running the reaction at a lower temperature can sometimes favor a single reactive conformation. The choice of solvent can also influence the conformational equilibrium.
Competing Reaction Pathways The reagent may be reacting through a non-directed pathway. Solution: Ensure that reaction conditions favor the directed mechanism. For example, in hydroxyl-directed diborations, the choice of base is critical for achieving high diastereoselectivity.[6][7]

Issue 3: Formation of syn-diol instead of anti-diol in Prévost Reaction

Possible Cause Troubleshooting Step
Presence of Water The Prévost reaction must be conducted under anhydrous conditions to yield the anti-diol. The presence of water leads to the Woodward reaction pathway, which produces the syn-diol.[9][10][11] Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Table 1: Enantiomeric Excess (% ee) in Sharpless Asymmetric Dihydroxylation for Various Alkenes

Alkene SubstrateAD-mix% ee
trans-StilbeneAD-mix-β>99
1-DeceneAD-mix-β97
α-MethylstyreneAD-mix-β96
cis-StilbeneAD-mix-β80-90[16]
1-PhenylcyclohexeneAD-mix-α97

Data compiled from various sources demonstrating typical selectivities.

Table 2: Diastereomeric Ratios (d.r.) for Different Dihydroxylation Methods

ReactionSubstrateDiastereomeric Ratio (syn:anti)
OsO₄, NMO1-Methylcyclohexene>95:5
Epoxidation then H₃O⁺1-Methylcyclohexene<5:95
Woodward ReactionCyclohexene>95:5
Prévost ReactionCyclohexene<5:95
Hydroxyl-Directed Diboration/OxidationAcyclic Homoallylic Alcohol12.5:1 (syn favored)[6][7]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene

This protocol describes the synthesis of a chiral diol using the commercially available AD-mix-β.

Workflow:

Sharpless_Workflow A Prepare Solvent Mixture (t-BuOH/H₂O) B Dissolve AD-mix-β A->B C Cool to 0 °C B->C D Add Alkene (1-Phenylcyclohexene) C->D E Stir at 0 °C for 24h D->E F Quench with Na₂SO₃ E->F G Warm to Room Temp. F->G H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J

Caption: Experimental workflow for Sharpless AD.

Methodology:

  • Preparation: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Reagent Addition: To this solvent mixture, add 1.4 g of AD-mix-β per 1 mmol of the alkene substrate.[17] Stir until all solids are dissolved. The mixture will be a pale yellow, biphasic solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add 1 mmol of 1-phenylcyclohexene to the cooled mixture while stirring vigorously.

  • Reaction: Continue stirring at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.[17]

  • Quenching: Slowly add solid sodium sulfite (Na₂SO₃) and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol product by flash column chromatography on silica gel to yield the enantiomerically enriched diol.

  • Analysis: Determine the enantiomeric excess (% ee) by chiral HPLC or by converting the diol to a Mosher's ester derivative and analyzing by ¹H NMR.

Protocol 2: Woodward syn-Dihydroxylation of Cyclohexene

This protocol details the synthesis of cis-1,2-cyclohexanediol from cyclohexene.[9]

Reaction Pathway:

Woodward_Pathway cluster_main Woodward Reaction Alkene Cyclohexene Iodonium Cyclic Iodonium Ion Alkene->Iodonium + I₂, AgOAc Acetoxonium Cyclic Acetoxonium Ion Iodonium->Acetoxonium SN2 attack by OAc⁻ Orthoacetate Orthoester Intermediate Acetoxonium->Orthoacetate + H₂O (wet conditions) Monoester Monoacylated Diol Orthoacetate->Monoester Cleavage SynDiol cis-1,2-Cyclohexanediol Monoester->SynDiol Hydrolysis

Caption: Key intermediates in the Woodward reaction.

Methodology:

  • Setup: In a flask protected from light, dissolve cyclohexene (1 mmol) in glacial acetic acid.

  • Reagent Addition: Add silver acetate (AgOAc) (1 mmol) to the solution. Stir to create a suspension.

  • Iodine Addition: Slowly add a solution of iodine (I₂) (1 mmol) in glacial acetic acid. The characteristic color of iodine should disappear as it is consumed.

  • Water Addition: After the iodine addition is complete, add one equivalent of water to the reaction mixture.

  • Reaction: Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and filter to remove silver iodide (AgI). Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., diethyl ether).

  • Hydrolysis: Wash the organic extract with aqueous sodium bicarbonate solution to neutralize the acetic acid. The intermediate ester is then hydrolyzed by stirring with a solution of alcoholic potassium hydroxide.

  • Purification: After hydrolysis, neutralize the mixture, extract the product, dry the organic layer, and remove the solvent. The resulting cis-diol can be purified by recrystallization or chromatography.

References

Optimizing reaction conditions for Undec-2-ene-1,4-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Undec-2-ene-1,4-diol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

A1: While a specific, standardized protocol for this compound is not widely published, several general methods for synthesizing analogous 2-ene-1,4-diols can be adapted. The most common strategies include:

  • Allylic Hydroxylation: Direct oxidation of undecene at the allylic position.

  • Cross-Metathesis: Ruthenium-catalyzed reaction between a long-chain alkene and a smaller diol, such as cis-2-butene-1,4-diol.[1][2][3]

  • Reduction of an Alkynyl Precursor: Selective hydrogenation of a corresponding undec-2-yne-1,4-diol.

Q2: Which catalyst is recommended for a cross-metathesis approach?

A2: Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are highly effective for olefin metathesis.[1][4] These ruthenium-based catalysts are known for their tolerance to various functional groups and air stability, making them suitable for complex syntheses.[4][5] The choice of catalyst may depend on the specific substrate and desired reaction kinetics.

Q3: What are the common side products in allylic hydroxylation reactions?

A3: Allylic hydroxylation can sometimes lead to the formation of enones or further oxidation products.[6] In some cases, epoxidation of the double bond may compete with the desired hydroxylation.[7][8] Reaction conditions must be carefully controlled to maximize the yield of the target diol.

Q4: Can enzymatic methods be used for this synthesis?

A4: Biocatalytic approaches, particularly using enzymes like P450s or unspecific peroxygenases (UPOs), are emerging as green and highly selective methods for allylic oxidation.[7][8] These methods can offer high stereoselectivity but may require significant optimization of reaction conditions and enzyme expression.

Troubleshooting Guides

Issue 1: Low Yield in Allylic Hydroxylation

If you are experiencing low yields when attempting to synthesize this compound via allylic hydroxylation, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

A Low Yield B Check Oxidizing Agent A->B Is the oxidant appropriate? C Optimize Reaction Temperature B->C Yes E Consider a Different Catalyst/Reagent B->E No D Verify Solvent Purity C->D Is the temperature optimal? F Successful Optimization D->F Is the solvent anhydrous and pure?

Caption: A workflow diagram for troubleshooting low yields in allylic hydroxylation.

Potential Cause Suggested Solution Rationale
Ineffective Oxidizing Agent Switch to a different oxidizing agent such as selenium dioxide (SeO2) or explore photocatalytic methods with a suitable photosensitizer.SeO2 is a classic reagent for allylic oxidation, though it can be toxic.[9] Modern photocatalytic methods offer milder and more selective alternatives.[6]
Suboptimal Reaction Temperature Perform small-scale experiments at a range of temperatures (e.g., from room temperature to reflux) to determine the optimal condition.Temperature can significantly impact the reaction rate and the formation of byproducts.
Presence of Water or Impurities Ensure all glassware is oven-dried and use anhydrous solvents. Purify starting materials if necessary.Water can interfere with many oxidizing agents and catalytic cycles.[10]
Catalyst Deactivation If using a catalyst, ensure it is handled under the recommended conditions (e.g., inert atmosphere for some catalysts).Some catalysts are sensitive to air or moisture, leading to deactivation and lower yields.
Issue 2: Poor Selectivity in Cross-Metathesis

When performing a cross-metathesis reaction to obtain this compound, you may encounter issues with the formation of homodimers or other undesired products.

Troubleshooting Workflow for Poor Selectivity

A Poor Selectivity B Adjust Substrate Ratio A->B Is homodimerization prevalent? C Change Catalyst B->C Yes, adjust ratio D Lower Reaction Temperature C->D Still poor selectivity? E Successful Optimization D->E Try lower temp

Caption: A decision tree for improving selectivity in cross-metathesis reactions.

Potential Cause Suggested Solution Rationale
Homodimerization of Reactants Use a larger excess of the more volatile or less valuable alkene partner.This can statistically favor the desired cross-metathesis product over homodimers.
Incorrect Catalyst Choice Switch to a second or third-generation Grubbs catalyst, which often exhibit better selectivity and activity.[4]Different generations of catalysts have varying levels of activity and selectivity for different substrates.
High Reaction Temperature Run the reaction at a lower temperature for a longer period.Higher temperatures can sometimes lead to catalyst decomposition or undesired side reactions.
Ethylene Buildup If ethylene is a byproduct, perform the reaction under a vacuum or with a gentle stream of inert gas to drive the equilibrium towards the product.[5]Efficient removal of volatile byproducts is crucial for driving metathesis reactions to completion.

Experimental Protocols

General Protocol for Cross-Metathesis Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Preparation:

    • Dissolve 1-decene (1.0 eq) and cis-2-butene-1,4-diol (1.2 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask equipped with a magnetic stir bar.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction:

    • Add a second-generation Grubbs catalyst (e.g., 1-3 mol%) to the solution under a positive pressure of inert gas.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of similar 2-ene-1,4-diols, which can serve as a starting point for optimization.

Reaction Type Catalyst/Reagent Catalyst Loading Solvent Temperature Yield (%) Reference
Cross-Metathesis2nd Gen. Grubbs1-5 mol%DCMRoom Temp.60-85%[2][3]
HydrogenationPd-C (poisoned)0.3-1.0 wt%Water35-45°C93-99%[11]
HydrogenationPdMonoBorN/AMethanol20°C~100%[12]

References

Validation & Comparative

Navigating the Separation of Undec-2-ene-1,4-diol Isomers: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation of Undec-2-ene-1,4-diol isomers, offering insights into various chromatographic techniques and providing supporting data to inform method development.

This compound possesses both geometric (cis/trans) and chiral centers, leading to the potential for multiple stereoisomers. The separation of these isomers can be challenging due to their similar physical and chemical properties. This guide explores Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Chiral HPLC as primary strategies for achieving baseline separation.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific isomers being targeted (diastereomers vs. enantiomers) and the desired resolution. Below is a summary of potential methods, with performance data extrapolated from the separation of analogous diol compounds.

HPLC MethodStationary PhaseMobile PhaseAdvantagesDisadvantagesTypical Resolution (Rs)
Normal-Phase HPLC (NP-HPLC) Silica GelHexane/IsopropanolGood for separating diastereomers with differing polarities.Can be sensitive to water content in the mobile phase; may not resolve enantiomers.1.5 - 2.5
Aqueous Normal-Phase (HILIC) DiolAcetonitrile/WaterEffective for polar compounds that are poorly retained in RP-HPLC.[1][2]Requires careful control of mobile phase water content.2.0 - 3.5
Reversed-Phase HPLC (RP-HPLC) C18Methanol/Water or Acetonitrile/WaterGenerally robust and reproducible; widely available columns.May offer limited selectivity for highly similar, polar isomers.[3][4]< 1.5 (often insufficient)
Chiral HPLC (S,S)-Whelk-O 1Hexane/EthanolDirectly separates enantiomers.[3][4]Columns are typically more expensive; method development can be more complex.> 2.0 for enantiomers

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols for each of the discussed HPLC techniques.

Normal-Phase HPLC (NP-HPLC) for Diastereomer Separation
  • Column: Silica Gel (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg of this compound isomer mixture in 1 mL of the mobile phase.

Aqueous Normal-Phase (HILIC) for Enhanced Diastereomer Separation
  • Column: Diol (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Acetonitrile:Water (95:5, v/v)[1]

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 5 µL

  • Temperature: 30°C

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve 1 mg of this compound isomer mixture in 1 mL of acetonitrile.

Chiral HPLC for Enantiomer Separation
  • Column: (S,S)-Whelk-O 1 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane:Ethanol (97:3, v/v)[3][4]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Temperature: 20°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg of the purified diastereomer in 1 mL of the mobile phase.

Visualizing the Workflow for HPLC Method Selection

The process of selecting an appropriate HPLC method for isomer separation can be systematically approached. The following diagram illustrates a logical workflow for method development.

HPLC_Method_Selection start Start: Isomer Mixture of This compound diastereomers Separate Diastereomers (cis/trans) start->diastereomers np_hplc Normal-Phase HPLC (Silica or Diol) diastereomers->np_hplc High Polarity Difference rp_hplc Reversed-Phase HPLC (C18) diastereomers->rp_hplc Low Polarity Difference enantiomers Separate Enantiomers chiral_hplc Chiral HPLC enantiomers->chiral_hplc np_hplc->enantiomers rp_hplc->enantiomers If separation is poor analysis Analyze Fractions chiral_hplc->analysis

Caption: A workflow diagram for selecting the optimal HPLC method for separating this compound isomers.

Signaling Pathway for Chiral Recognition

Chiral recognition in HPLC is a complex process that relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. The following diagram illustrates this principle.

Chiral_Recognition cluster_analyte Analyte Enantiomers cluster_interaction Interaction enantiomer_R R-Enantiomer complex_R Diastereomeric Complex (CSP-R) enantiomer_R->complex_R Interaction enantiomer_S S-Enantiomer complex_S Diastereomeric Complex (CSP-S) enantiomer_S->complex_S Interaction csp Chiral Stationary Phase (CSP) csp->complex_R csp->complex_S elution Differential Elution complex_R->elution Different Stability complex_S->elution Different Stability

Caption: A diagram illustrating the principle of chiral recognition on a chiral stationary phase in HPLC.

References

Navigating the Analytical Landscape of Unsaturated Diols: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, the availability of high-purity analytical standards is paramount for accurate quantification and characterization of novel compounds. This guide provides a comprehensive comparison of analytical standards and methodologies for Undec-2-ene-1,4-diol, a long-chain unsaturated diol, and its shorter-chain analogue, 2-Butene-1,4-diol. Due to the current commercial unavailability of an analytical standard for this compound, this guide also presents a detailed synthetic protocol and the necessary analytical procedures for its in-house preparation and characterization, empowering researchers to create their own reference material.

Comparison of Analytical Standards

PropertyThis compound (Synthesized)2-Butene-1,4-diol (Commercial Standard)
Molecular Formula C₁₁H₂₂O₂C₄H₈O₂
Molecular Weight 186.29 g/mol 88.11 g/mol
Purity (Typical) >95% (post-purification)≥97%
Typical Analytical Techniques GC-MS, HPLC, ¹H NMR, ¹³C NMRGC, HPLC, NMR, IR
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)Soluble in water and polar organic solvents
Availability Not commercially availableReadily available from various chemical suppliers

Experimental Protocols

The following sections detail the synthetic procedure for this compound and the analytical methods for its characterization and comparison with 2-Butene-1,4-diol.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of an appropriate Grignard reagent with a protected α,β-unsaturated aldehyde, followed by deprotection.

Reaction Scheme:

Synthesis Heptylmagnesium bromide Heptylmagnesium bromide Intermediate Intermediate Heptylmagnesium bromide->Intermediate 1. Grignard Reaction Acrolein (protected) Acrolein (protected) Acrolein (protected)->Intermediate Deprotection Deprotection Intermediate->Deprotection 2. Work-up This compound This compound Deprotection->this compound 3. Acidic Hydrolysis caption Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials:

  • Heptyl bromide

  • Magnesium turnings

  • Acrolein (freshly distilled and protected as its acetal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for Grignard reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, prepare heptylmagnesium bromide from heptyl bromide and magnesium turnings in anhydrous diethyl ether.

  • Grignard Reaction: Cool the Grignard solution in an ice bath and add a solution of protected acrolein in anhydrous diethyl ether dropwise with stirring.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Deprotection and Extraction: Add dilute hydrochloric acid to hydrolyze the protecting group. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Samples are derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) before injection.

2. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Waters Alliance HPLC system with a 2414 Refractive Index Detector.

  • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire spectra with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 2 s.

  • ¹³C NMR: Acquire spectra with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 5 s.

Comparative Data

Below is a summary of expected and literature-based analytical data for this compound and 2-Butene-1,4-diol.

Analytical MethodThis compound (Expected)2-Butene-1,4-diol (Literature Data)
GC-MS (as TMS ether) Molecular ion (M⁺) and characteristic fragmentation pattern corresponding to the silylated diol.Molecular ion (M⁺) at m/z 232 and characteristic fragments.
HPLC (RI detection) Single major peak with a retention time dependent on the specific C18 column and gradient used.Single major peak with a retention time shorter than its long-chain counterpart under identical conditions.
¹H NMR (CDCl₃, ppm) Signals for olefinic protons (~5.5-5.8 ppm), carbinol protons (~4.0-4.2 ppm), allylic protons (~2.0-2.2 ppm), and the long alkyl chain protons (~0.8-1.6 ppm).Signals for olefinic protons (~5.7 ppm) and carbinol protons (~4.1 ppm).
¹³C NMR (CDCl₃, ppm) Signals for olefinic carbons (~125-135 ppm), carbinol carbons (~60-70 ppm), and alkyl carbons (~14-32 ppm).Signals for olefinic carbons (~129 ppm) and carbinol carbons (~63 ppm).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and analysis of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Grignard Reaction Grignard Reaction Start->Grignard Reaction Workup & Deprotection Workup & Deprotection Grignard Reaction->Workup & Deprotection Purification Purification Workup & Deprotection->Purification Synthesized Diol Synthesized Diol Purification->Synthesized Diol Analytical Characterization Analytical Characterization Synthesized Diol->Analytical Characterization GC-MS GC-MS Analytical Characterization->GC-MS HPLC HPLC Analytical Characterization->HPLC NMR NMR Analytical Characterization->NMR Data Comparison Data Comparison GC-MS->Data Comparison HPLC->Data Comparison NMR->Data Comparison caption Synthesis and Analysis Workflow

Caption: Workflow for this compound synthesis and analysis.

This guide provides a foundational framework for researchers working with this compound. By following the outlined synthetic and analytical protocols, laboratories can produce and characterize their own analytical standard, enabling more accurate and reproducible research. The comparative data with 2-Butene-1,4-diol offers a valuable reference point for understanding the analytical behavior of this class of long-chain unsaturated diols.

Validating the Stereochemistry of Synthesized Undec-2-ene-1,4-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the precise stereochemical characterization of a synthesized molecule is paramount. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of Undec-2-ene-1,4-diol, a molecule with potential stereoisomers arising from its double bond (E/Z) and two chiral centers (R/S). We will delve into the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray crystallography, presenting comparative data to guide the selection of the most appropriate validation strategy.

Comparison of Analytical Techniques for Stereochemical Validation

The choice of analytical technique for stereochemical validation depends on the specific information required, the availability of instrumentation, and the nature of the sample. Below is a comparative summary of the primary methods.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Relative and absolute configuration of chiral centers (with derivatization), E/Z configuration of the double bond.Soluble sample (mg scale)HighProvides detailed structural information.Absolute configuration often requires chiral derivatizing agents. Complex spectra may require advanced 2D techniques.
Chiral HPLC Enantiomeric and diastereomeric purity. Separation of E/Z isomers.Soluble sample (µg-mg scale)HighExcellent for quantification of stereoisomers.Method development can be time-consuming. Requires reference standards for peak identification.
X-ray Crystallography Unambiguous determination of the absolute configuration and conformation in the solid state.Single, high-quality crystalLowProvides the definitive 3D structure.Crystal growth can be a significant bottleneck. The solid-state conformation may not be the same as in solution.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted for the specific analysis of this compound.

NMR Spectroscopy: Determination of Relative and Absolute Stereochemistry

a) 1H and 13C NMR for E/Z Isomer and Diastereomer Ratio Determination

This initial step helps to determine the geometric isomer ratio of the double bond and the ratio of diastereomers (e.g., (syn vs. anti)).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard 1H and 13C{1H} NMR spectra. For more detailed analysis, 2D NMR experiments like COSY, HSQC, and NOESY can be employed.

  • Data Analysis: The coupling constant (J-value) between the vinylic protons (H2 and H3) is indicative of the double bond geometry. A larger J-value (typically 12-18 Hz) suggests a trans (E) configuration, while a smaller J-value (6-12 Hz) indicates a cis (Z) configuration. The integration of signals corresponding to each isomer in the 1H NMR spectrum allows for the determination of the E/Z ratio. Diastereomeric ratios can be determined by comparing the integration of unique signals for each diastereomer.

b) Mosher's Ester Analysis for Absolute Configuration Determination

This method involves the derivatization of the diol with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to determine the absolute configuration of the chiral centers.

  • Derivatization:

    • In two separate vials, dissolve ~2 mg of this compound in 0.5 mL of dry pyridine.

    • To one vial, add a slight excess of (R)-(-)-MTPA chloride. To the other vial, add a slight excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed at room temperature until completion (monitor by TLC).

    • Quench the reaction with a few drops of water and extract the bis-MTPA esters with a suitable organic solvent (e.g., diethyl ether).

    • Purify the esters by flash chromatography.

  • NMR Analysis: Acquire 1H NMR spectra for both the (R)- and (S)-bis-MTPA esters.

  • Data Interpretation: By comparing the chemical shifts of protons near the chiral centers in the two spectra, the absolute configuration can be assigned based on the empirical Mosher's model.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the different stereoisomers of this compound. The following protocol is adapted from methods used for similar unsaturated diols.[1][2][3]

  • Instrumentation: An HPLC system equipped with a chiral column and a suitable detector (e.g., UV-Vis or Refractive Index). A common choice for diols is a polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. The exact ratio needs to be optimized to achieve baseline separation. For this compound, a starting point could be 95:5 (n-hexane:isopropanol).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or a similar column.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (if the compound has a chromophore) or a Refractive Index detector.

  • Data Analysis: The retention times of the different stereoisomers will vary. By running racemic standards of all possible stereoisomers, the peaks in the chromatogram of the synthesized sample can be identified and their relative areas can be used to determine the enantiomeric and diastereomeric excess.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: This is often the most challenging step. The synthesized this compound needs to be crystallized to obtain a single, well-ordered crystal of sufficient size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. If the diol itself does not crystallize well, derivatization to a more crystalline compound (e.g., a p-nitrobenzoate ester) can be attempted.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which provides the precise three-dimensional arrangement of the atoms in the molecule, including the absolute configuration. The Flack parameter is a key indicator for confirming the absolute stereochemistry.

Comparative Data Presentation

The following tables present hypothetical, yet realistic, data for a synthesized sample of this compound to illustrate the output of each analytical technique.

Table 1: 1H NMR Data for Stereochemical Assignment

ProtonE-isomer Chemical Shift (ppm)Z-isomer Chemical Shift (ppm)Coupling Constant (JH2-H3)
H25.85 (dt)5.75 (dt)E-isomer: 15.2 Hz
H35.65 (m)5.55 (m)Z-isomer: 10.8 Hz

Table 2: Chiral HPLC Data for a Synthesized Sample

StereoisomerRetention Time (min)Peak Area (%)
(2E, 4R)-Undec-2-ene-1,4-diol10.295.5
(2E, 4S)-Undec-2-ene-1,4-diol11.52.1
(2Z, 4R)-Undec-2-ene-1,4-diol13.81.4
(2Z, 4S)-Undec-2-ene-1,4-diol15.11.0

Table 3: X-ray Crystallography Data for a Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Absolute Configuration(2E, 4R)
Flack Parameter0.02(3)

Visualizing the Validation Workflow

A logical workflow is essential for efficiently validating the stereochemistry of a synthesized compound.

G Workflow for Stereochemical Validation of this compound cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results Synthesis Synthesized this compound NMR 1. 1H & 13C NMR Analysis Synthesis->NMR HPLC 2. Chiral HPLC Analysis Synthesis->HPLC Derivatization 3. Chiral Derivatization (e.g., MTPA esters) Synthesis->Derivatization Xray 5. X-ray Crystallography (if crystalline) Synthesis->Xray EZ_ratio E/Z Ratio NMR->EZ_ratio Diastereomeric_ratio Diastereomeric Ratio NMR->Diastereomeric_ratio Enantiomeric_excess Enantiomeric Excess HPLC->Enantiomeric_excess NMR_deriv 4. NMR of Diastereomeric Derivatives Derivatization->NMR_deriv Absolute_config Absolute Configuration NMR_deriv->Absolute_config Xray->Absolute_config

Caption: A workflow diagram illustrating the key steps in validating the stereochemistry of synthesized this compound.

Logical Relationship in Mosher's Ester Analysis

The determination of absolute configuration using Mosher's esters relies on the differential shielding/deshielding effects of the phenyl group of the MTPA reagent on the protons of the substrate.

G Decision Logic for Mosher's Ester Analysis cluster_data Experimental Data cluster_decision Configuration Assignment cluster_conclusion Conclusion Delta_delta Calculate Δδ = δS - δR for protons near the chiral center Condition1 Δδ > 0 for protons on one side of the MTPA plane? Delta_delta->Condition1 Condition2 Δδ < 0 for protons on the other side? Condition1->Condition2 Yes Assign_S Assign S configuration Condition1->Assign_S No Assign_R Assign R configuration Condition2->Assign_R Yes Condition2->Assign_S No

Caption: A simplified decision-making diagram for assigning absolute configuration based on the sign of Δδ (δS - δR) in Mosher's ester analysis.

References

A Comparative Guide to Catalysts for the Selective Hydrogenation of Undec-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of undec-2-yne-1,4-diol to its corresponding cis-alkene, (Z)-undec-2-ene-1,4-diol, is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The success of this reaction hinges on the choice of catalyst, which governs not only the reaction rate but, more importantly, the selectivity towards the desired alkene over complete saturation to the alkane. This guide provides a comparative overview of common catalysts employed for this type of transformation, with supporting data extrapolated from studies on analogous substrates, primarily 2-butyne-1,4-diol, due to the limited availability of direct comparative studies on undec-2-yne-1,4-diol.

Comparative Performance of Catalysts

The selective hydrogenation of alkynediols is predominantly carried out using heterogeneous catalysts, with palladium- and platinum-based systems being the most extensively studied. The choice of the metal, its support, and the presence of modifiers or promoters significantly influence the catalyst's activity and selectivity.

Catalyst SystemSupportPromoter/ModifierSubstrate Conversion (%)Selectivity to Alkene-diol (%)Key Observations
Palladium-based
1% Pd/CCarbonNone>95Low (favors alkane)High activity but generally poor selectivity for the semi-hydrogenation product without modification.[1]
1% Pd/CaCO₃Calcium CarbonateAmmoniaHigh~98 (cis-isomer)The basic support and the addition of ammonia significantly improve selectivity to the cis-alkenediol.[1]
Pd-Cu Alloy--High98 (cis-isomer)Bimetallic PdCu nanoparticles have demonstrated high selectivity to the corresponding cis-alkenol under mild conditions.[2]
Platinum-based
0.5 wt% Pt/SiCSilicon CarbideNone9696Exhibits both high conversion and excellent selectivity, with the metallic Pt nanoparticles being the active species.[1][3]
5 wt% Pt/graphiteGraphiteBismuth (poison)20 (after 2h)HighDeliberate poisoning of step sites with bismuth enhances selectivity towards the alkene-diol, though it reduces the reaction rate.[4]
Nickel-based
Ni-Fe/Al₂O₃AluminaIronHighHigh (for diol)Bimetallic Ni-Fe catalysts have shown high activity and selectivity, attributed to the regulation of adsorption strengths.[5]

Note: The data presented is primarily based on studies using 2-butyne-1,4-diol as the substrate. While the general trends in catalyst performance are expected to be similar for undec-2-yne-1,4-diol, empirical validation is crucial. The longer alkyl chain in undec-2-yne-1,4-diol may influence adsorption-desorption kinetics on the catalyst surface.

Experimental Protocols

Below is a generalized experimental protocol for the selective hydrogenation of an alkynediol, based on common laboratory practices described in the literature.

Materials and Equipment:

  • Alkynediol (e.g., undec-2-yne-1,4-diol)

  • Catalyst (e.g., 1% Pd/CaCO₃, 0.5 wt% Pt/SiC)

  • Solvent (e.g., Ethanol, Methanol, Water)

  • Hydrogen gas (high purity)

  • Stirred autoclave or a similar high-pressure reactor system

  • Magnetic or mechanical stirrer

  • Temperature and pressure controllers

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring and product analysis.

Procedure:

  • Catalyst Preparation: The catalyst is typically pre-reduced in situ or ex situ. For in-situ reduction, the catalyst is suspended in the reaction solvent within the reactor and purged with an inert gas (e.g., nitrogen or argon). The system is then pressurized with hydrogen and stirred at a specific temperature for a defined period to activate the catalyst.

  • Reaction Setup: The reactor is charged with the alkynediol substrate and the solvent. The catalyst is then added under an inert atmosphere. The amount of catalyst is typically in the range of 0.5-5 wt% relative to the substrate.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 1-10 bar) and heated to the reaction temperature (e.g., 25-80 °C). The reaction mixture is stirred vigorously to ensure good mass transfer.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples from the reaction mixture and analyzing them by GC or HPLC. This allows for the determination of substrate conversion and the selectivity towards the desired alkene-diol.

  • Work-up: Upon completion of the reaction (as determined by the cessation of hydrogen uptake or by chromatographic analysis), the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Reaction Pathway and Experimental Workflow

The hydrogenation of undec-2-yne-1,4-diol can proceed through a series of steps. The desired outcome is the selective hydrogenation of the alkyne to the corresponding cis-alkene. Further hydrogenation leads to the formation of the saturated alkane-diol, which is often an undesired byproduct.

Hydrogenation_Pathway cluster_main Hydrogenation of Undec-2-yne-1,4-diol Undecyne Undec-2-yne-1,4-diol Undecene (Z)-Undec-2-ene-1,4-diol (Desired Product) Undecyne->Undecene + H₂ (Selective Catalyst) Undecane Undecane-1,4-diol (Over-hydrogenation) Undecene->Undecane + H₂ (Non-selective Catalyst or prolonged reaction)

Caption: Reaction pathway for the hydrogenation of undec-2-yne-1,4-diol.

The experimental workflow for comparing different catalysts for this reaction is a systematic process.

Experimental_Workflow cluster_workflow Catalyst Comparison Workflow A Select Catalysts (e.g., Pd/C, Pt/SiC, etc.) B Define Reaction Conditions (Substrate, Solvent, Temp, Pressure) A->B C Perform Hydrogenation Reactions B->C D Monitor Reaction Progress (e.g., GC, HPLC) C->D E Analyze Results (Conversion, Selectivity) D->E F Compare Catalyst Performance E->F

Caption: General experimental workflow for comparative catalyst studies.

References

Safety Operating Guide

Personal protective equipment for handling Undec-2-ene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Undec-2-ene-1,4-diol was found. The following guidance is based on the safety profiles of structurally similar chemicals, such as shorter-chain unsaturated diols. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of similar unsaturated diols.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.

1. Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • In situations with a higher risk of splashing, a face shield should be used in addition to safety goggles.

2. Skin Protection:

  • Gloves: Wear appropriate chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally recommended for handling diols, but it is crucial to check the glove manufacturer's compatibility chart for the specific chemical or a suitable analogue. Dispose of contaminated gloves after use.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[3] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.

3. Respiratory Protection:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[4]

  • If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA's respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[5]

  • Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of down the drain or with general laboratory trash.[5]

Quantitative Data for a Structurally Related Compound

As no specific data for this compound is available, the following table for a related compound, cis-2-Butene-1,4-diol, is provided for illustrative purposes.

PropertyValueSource
Molecular FormulaC₄H₈O₂[1]
Molecular Weight88.11 g/mol [1]
Boiling Point235 °C (455 °F)[6]
Melting Point7 °C (44.6 °F)[6]
Specific Gravity1.070[1]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures a Risk Assessment b Review SDS of Analogue a->b Consult c Select Appropriate PPE b->c Inform d Work in Fume Hood c->d Wear PPE e Weighing/Transfer d->e f Experimental Use e->f j Spill e->j If spill occurs g Decontaminate Work Area f->g After Experiment k Exposure f->k If exposure occurs h Segregate Waste g->h i Dispose via Certified Vendor h->i j->g Clean-up k->i Seek medical attention & report

Caption: Logical workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.